molecular formula C9H6BrFN2O B1439410 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine CAS No. 724788-70-9

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Cat. No.: B1439410
CAS No.: 724788-70-9
M. Wt: 257.06 g/mol
InChI Key: KBDDFKYRMCBPOT-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a chemical compound with the molecular formula C9H6BrFN2O and a molecular weight of 257.06 g/mol It is a derivative of 1,5-naphthyridine, characterized by the presence of bromine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization and decarboxylation . Industrial production methods may involve the use of hydrobromic acid for prolonged refluxing to facilitate the formation of the second pyridine ring . The reaction conditions often require controlled temperatures and specific reagents to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine can be compared with other 1,5-naphthyridine derivatives, such as:

  • 8-Bromo-1,5-naphthyridine
  • 7-Fluoro-1,5-naphthyridine
  • 2-Methoxy-1,5-naphthyridine

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications . The presence of bromine, fluorine, and methoxy groups in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDFKYRMCBPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670304
Record name 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724788-70-9
Record name 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate (31.42 g, 89.0 mmol) in decalin (mixed isomers, 500 mL) in a 2 L flask* was heated to 180° C. and held at this temperature for 5 min. The mixture was cooled and diluted with CHCl3 (500 mL, to keep the product in solution), and the resulting mixture was stirred vigorously for 30 min to break up a black solid byproduct. The mixture was then poured onto a column of silica gel and the column was eluted with CHCl3 to remove decalin and then with 3% EtOAc/CHCl3 to afford the title compound (9.16 g, 40%).
Name
4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate
Quantity
31.42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
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Reactant of Route 5
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Reactant of Route 6
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

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